(E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide
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Overview
Description
(E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopenta[d]thiazole ring with a dihydroisobenzofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide involves multiple steps, including the formation of the cyclopenta[d]thiazole ring and the dihydroisobenzofuran moiety. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods help in maintaining consistent reaction conditions and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways in the body. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide include:
Cresol: An aromatic organic compound with a similar phenolic structure.
Vanillin acetate: A compound with a similar aromatic structure and functional groups.
Uniqueness
What sets this compound apart is its unique combination of a cyclopenta[d]thiazole ring and a dihydroisobenzofuran moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H28N2O5S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(E)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C24H28N2O5S/c1-13(9-11-19(27)26-24-25-17-6-5-7-18(17)32-24)8-10-15-21(29-3)14(2)16-12-31-23(28)20(16)22(15)30-4/h8H,5-7,9-12H2,1-4H3,(H,25,26,27)/b13-8+ |
InChI Key |
SNKMFJDGRHQNPQ-MDWZMJQESA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=C(S3)CCC4)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=C(S3)CCC4)OC |
Origin of Product |
United States |
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